molecular formula C15H29NSSn B032616 5-(Tributylstannyl)thiazole CAS No. 157025-33-7

5-(Tributylstannyl)thiazole

Cat. No. B032616
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Patent
US07897792B2

Procedure details

A hexane solution of n-BuLi (4.14 mL, 10 mmol) was added dropwise to an anhydrous tetrahydrofuran solution of 5-bromothiazole (0.46 mL, 5.0 mmol) at −78° C. under nitrogen atmosphere over a period of 30 minutes, and the mixture was stirred for 1 hour. A solution of n-Bu3SnCl (1.41 mL, 5.0 mmol) in THF was then added dropwise over a period of 30 minutes at 78° C., and after stirring for 2 hours, the mixture was raised to room temperature and stirred for another hour. Three drops of a 1N HCl solution were added, and the organic layer was extracted from the aqueous layer twice with 10 mL of ether. The solvent was distilled away to yield the title compound (650 mg, 35 mL).
Name
n-Bu3SnCl
Quantity
1.41 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.14 mL
Type
reactant
Reaction Step Three
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[S:11][CH:10]=[N:9][CH:8]=1.[Sn:12](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16].Cl>C1COCC1.CCCCCC>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:7]1[S:11][CH:10]=[N:9][CH:8]=1)[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
n-Bu3SnCl
Quantity
1.41 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.14 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.46 mL
Type
reactant
Smiles
BrC1=CN=CS1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for another hour
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted from the aqueous layer twice with 10 mL of ether
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 35 mL
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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